molecular formula C21H18N2O2S2 B2510255 N-(benzo[d]thiazol-2-yl)-2-(benzylthio)-N-(furan-2-ylmethyl)acetamide CAS No. 922487-71-6

N-(benzo[d]thiazol-2-yl)-2-(benzylthio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2510255
CAS No.: 922487-71-6
M. Wt: 394.51
InChI Key: QQJZDZJLGQLDKY-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(benzylthio)-N-(furan-2-ylmethyl)acetamide (CAS 922487-71-6) is a synthetic organic compound with the molecular formula C21H18N2O2S2 and a molecular weight of 394.5 g/mol . This molecule is structurally characterized by a benzothiazole core, a furanylmethyl group, and a benzylthioacetamide chain, making it a versatile intermediate for pharmacological and chemical research. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities . Molecules containing this moiety have demonstrated significant potential in drug discovery, exhibiting properties such as anticancer , antimicrobial , antiviral , and anticonvulsant activities . Furthermore, benzothiazole derivatives have been investigated as key components in the development of diagnostic agents and as inhibitors for various enzymes and receptors, including the zinc-activated channel (ZAC) and tau protein aggregation . The specific substitution pattern on this compound suggests it could be of particular interest for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents or biochemical probes. Researchers can utilize this compound to explore new leads in the optimization of bioactive molecules for a range of pathological conditions . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals, nor for personal use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-benzylsulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c24-20(15-26-14-16-7-2-1-3-8-16)23(13-17-9-6-12-25-17)21-22-18-10-4-5-11-19(18)27-21/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJZDZJLGQLDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)N(CC2=CC=CO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(benzylthio)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzo[d]thiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde, the benzo[d]thiazole ring is formed through a cyclization reaction.

    Introduction of Benzylthio Group: The benzo[d]thiazole intermediate is then reacted with benzyl chloride in the presence of a base to introduce the benzylthio group.

    Attachment of Furan-2-ylmethyl Group: The final step involves the reaction of the intermediate with furan-2-ylmethylamine and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including N-(benzo[d]thiazol-2-yl)-2-(benzylthio)-N-(furan-2-ylmethyl)acetamide. Research indicates that compounds with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole have shown effectiveness comparable to standard antibiotics like norfloxacin .

Case Study:
In a study involving the synthesis of thiazole derivatives, compounds were tested against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications in the thiazole structure could enhance efficacy .

Anticonvulsant Properties

Recent investigations have focused on the anticonvulsant potential of thiazole-based compounds. A study synthesized novel derivatives and screened them for anticonvulsant activity, revealing promising results for compounds structurally related to this compound .

Table 1: Anticonvulsant Activity of Related Compounds

Compound NameActivity LevelReference
Compound AHigh
Compound BModerate
Compound CLow

Anti-inflammatory Effects

Thiazole derivatives have been studied for their anti-inflammatory properties as well. The benzo[d]thiazole scaffold has been linked to inhibition of inflammatory pathways, making it a target for drug development in treating inflammatory diseases .

Potential in Cancer Therapy

The structural features of this compound suggest potential applications in cancer therapy. Compounds with similar thiazole moieties have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Study:
A study on the structure-activity relationship of thiazole derivatives indicated that modifications could lead to enhanced anticancer activity, highlighting the importance of the furan and benzothiazole components in targeting cancer cells effectively .

Material Science Applications

Beyond biological applications, this compound may also find uses in material science, particularly in developing organic semiconductors and sensors due to its electronic properties derived from its conjugated system.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(benzylthio)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The benzo[d]thiazole ring could intercalate with DNA, while the furan and benzylthio groups might enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Benzothiazole Modifications

  • Nitro-substituted analogs: Compound 6d (N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide) from introduces a nitro group at the 6-position of the benzothiazole ring.
  • Methoxy/fluoro-substituted analogs: Derivatives like 4o (N-(6-fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide) in exhibit altered lipophilicity and bioavailability due to halogenation, with HPLC purity >90% and melting points >240°C .

Thioether Linkage Variations

  • Benzylthio vs. Thiadiazole-thio : The target compound’s benzylthio group contrasts with the thiadiazole-thio moiety in 6d (). The latter’s extended conjugated system may enhance binding to kinase active sites, as shown in molecular docking studies .

N-Substituent Diversity

  • Furan-2-ylmethyl vs. Pyridinylmethylene : The furan-based N-substituent in the target compound differs from pyridinylmethylene groups in P19 (), which show HDAC8 inhibition via chelation to zinc ions .
  • Isoquinoline derivatives: Compounds like 4a–p (–8) incorporate 3,4-dihydroisoquinoline moieties, enhancing neuroprotective effects through dopamine receptor interactions .

Key Physicochemical Data

Compound Molecular Weight Melting Point (°C) HPLC Purity (%) Key Substituents Source
Target Compound 408.5 N/A N/A Benzylthio, Furan-2-ylmethyl
6d (VEGFR-2 inhibitor) 511.54 198–200 >95 Nitro, Thiadiazole-thio
P19 (HDAC8 inhibitor) 434.45 263.9 97.5 Pyridinylmethylene, Thiazolidinedione
4o (Neuroprotective) 433.44 260.1 92.3 Fluoro, Dihydroisoquinoline

Anticancer Potential

  • VEGFR-2 inhibition : Compound 6d () demonstrates potent activity (IC₅₀ = 0.087 µM) via binding to kinase ATP pockets, suggesting that the target compound’s benzylthio group may similarly modulate angiogenesis .

Enzyme Inhibition

  • HDAC8 selectivity : P19 () achieves IC₅₀ = 1.2 µM against HDAC8, attributed to its thiazolidinedione moiety. The target compound’s furan group may lack comparable zinc-binding capacity .
  • CK1 inhibition : Pyrimidin-2-ylthio derivatives (e.g., 20 in ) show CK1δ/ε selectivity, highlighting the role of sulfur linkages in kinase targeting .

Antibacterial and Anti-inflammatory Effects

  • Triazole-acetamides : Ultrasound-synthesized derivatives in exhibit broad-spectrum antibacterial activity (MIC = 4–16 µg/mL), suggesting the target compound’s thioether group could enhance membrane penetration .

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(benzylthio)-N-(furan-2-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse academic sources.

Synthesis of this compound

The synthesis typically involves a multi-step process that integrates benzothiazole derivatives with various functional groups. A common approach includes:

  • Formation of Benzothiazole Core : Utilizing thioamide and benzaldehyde derivatives to construct the benzothiazole ring.
  • Substitution Reactions : Introducing the furan and benzylthio groups through nucleophilic substitution reactions.
  • Final Acetylation : The final product is obtained by acetylating the amine group, which enhances its biological activity.

The detailed synthetic pathways can be found in literature focusing on benzothiazole derivatives and their modifications .

Anticancer Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that derivatives similar to this compound demonstrate potent activity against:

  • A549 (Lung Cancer)
  • MCF7 (Breast Cancer)
  • HT1080 (Fibrosarcoma)

The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation, with IC50 values indicating substantial efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown moderate to strong inhibitory effects against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest potential applications in treating bacterial infections, especially those resistant to conventional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureContribution to Activity
Benzothiazole ringEssential for cytotoxicity
Benzylthio groupEnhances lipophilicity and membrane permeability
Furan moietyPotentially contributes to receptor binding

Studies have indicated that modifications in these areas can lead to increased potency or selectivity against specific targets .

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various benzothiazole derivatives, including this compound, using MTT assays. Results showed significant cell death in A549 and MCF7 cells, with a notable correlation between structural modifications and increased activity.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of synthesized derivatives against multiple pathogens. The results indicated that certain substitutions on the benzothiazole scaffold enhanced antibacterial activity compared to standard antibiotics.

Q & A

Q. What analytical techniques resolve contradictory bioactivity data?

  • Approach : Combine enzyme inhibition assays (e.g., IC50_{50} measurements) with molecular dynamics simulations to validate target engagement. For example, nitro-substituted compounds may show reduced activity due to off-target effects, necessitating selectivity profiling .

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